![molecular formula C17H11BrClN5 B2494067 N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-76-3](/img/structure/B2494067.png)
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, often involves multiple steps starting from simple precursors. An example includes the synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones via iminophosphorane-mediated annulation, demonstrating the complexity and efficiency of methods used to create such compounds (Wu et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides detailed insights into the arrangement of atoms within the compound. For example, compounds within the pyrazolo[3,4-d]pyrimidine family have been studied to determine their crystal structures, highlighting the importance of hydrogen bonding in stabilizing their molecular configuration (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, contributing to their broad spectrum of biological activities. The reaction pathways include nucleophilic substitutions, annulations, and cyclizations, which are critical for introducing functional groups that affect their chemical behavior and biological activities.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. These properties are determined using techniques like X-ray crystallography and spectroscopy, providing insights into the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are fundamental for the application of these compounds in medicinal chemistry. Studies have shown that pyrazolo[3,4-d]pyrimidines exhibit a range of activities, from antibacterial to antitumor, depending on their chemical structure and substitutions (Beyzaei et al., 2017).
Scientific Research Applications
Adenosine Receptor Affinity
- Pyrazolo[3,4-d]pyrimidines, which include the compound , exhibit affinity for A1 adenosine receptors. Research has explored the synthesis of analogues with different substituents, showing that certain groups can enhance receptor affinity. This is particularly relevant in the development of drugs targeting adenosine receptors, which play a role in cardiovascular, neurological, and immunological functions (Harden, Quinn, & Scammells, 1991).
Antimicrobial Applications
- Pyrazolo[3,4-d]pyrimidine derivatives have been incorporated into materials like polyurethane varnish and printing ink paste for antimicrobial surface coating. Such coatings have shown significant antimicrobial effects, suggesting potential applications in healthcare and industry to reduce microbial contamination (El‐Wahab et al., 2015).
Herbicidal Activity
- Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated herbicidal activity. These compounds can inhibit the growth of certain plants, such as Brassica napus and Echinochloa crusgalli, suggesting potential applications in agriculture for weed control (Luo, Zhao, Zheng, & Wang, 2017).
Antiviral Properties
- Research on pyrazolo[3,4-d]pyrimidine derivatives has also identified compounds with promising antiviral activities. These compounds, tested against viruses like herpes simplex virus, show potential for development into antiviral medications (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Anticancer and Anti-inflammatory Applications
- Pyrazolo[3,4-d]pyrimidines have been explored for their anticancer properties. Some derivatives show cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. Additionally, their anti-inflammatory properties have been studied, with certain derivatives exhibiting activity comparable to standard drugs like indomethacin, but with minimal ulcerogenic effects (Rahmouni et al., 2016).
Future Directions
Future research on this compound could potentially explore its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its potential uses in medicinal chemistry, given the biological activities that have been reported for other pyrazolo[3,4-d]pyrimidine derivatives .
Mechanism of Action
Target of Action
The primary target of N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, and its overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound: interacts with its target EGFR-TK, inhibiting its activity . This inhibition disrupts the signal transduction pathways regulated by EGFR-TK, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR-TK by This compound affects several downstream pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are crucial for cell proliferation, survival, and differentiation .
Pharmacokinetics
The pharmacokinetic properties of This compound Similar compounds have been optimized through in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests typically assess absorption, distribution, metabolism, and excretion (ADME) properties, which impact the bioavailability of the compound .
Result of Action
The result of the action of This compound is a significant decrease in cell proliferation and survival, as evidenced by its anti-proliferative activity against NCI 60 cancer cell lines . It also induces cell cycle arrest at the S phase, leading to an increase in pre-G cell population .
properties
IUPAC Name |
N-(4-bromophenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5/c18-11-4-6-13(7-5-11)23-16-15-9-22-24(17(15)21-10-20-16)14-3-1-2-12(19)8-14/h1-10H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMZLFMEDZDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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